molecular formula C2H5BrClO2P B8604469 (2-Bromoethyl)phosphonochloridic acid CAS No. 65242-85-5

(2-Bromoethyl)phosphonochloridic acid

Cat. No.: B8604469
CAS No.: 65242-85-5
M. Wt: 207.39 g/mol
InChI Key: CVVZLNZOKLBEGF-UHFFFAOYSA-N
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Description

(2-Bromoethyl)phosphonochloridic acid, also known as 2-bromoethyl phosphorodichloridate (CAS RN: 4167-02-6), is an organophosphorus compound with the molecular formula C₂H₄BrCl₂O₂P and a molecular weight of 241.83 g/mol . Structurally, it consists of a bromoethyl group (-CH₂CH₂Br) bonded to a phosphoryl dichloride (-POCl₂) moiety. This compound is highly reactive due to the presence of two labile chlorine atoms on the phosphorus center and the bromoethyl group, which can act as a leaving group in nucleophilic substitution reactions. It is primarily utilized as a key intermediate in synthesizing organophosphorus agrochemicals, flame retardants, and pharmaceutical precursors .

Properties

CAS No.

65242-85-5

Molecular Formula

C2H5BrClO2P

Molecular Weight

207.39 g/mol

IUPAC Name

2-bromoethyl(chloro)phosphinic acid

InChI

InChI=1S/C2H5BrClO2P/c3-1-2-7(4,5)6/h1-2H2,(H,5,6)

InChI Key

CVVZLNZOKLBEGF-UHFFFAOYSA-N

Canonical SMILES

C(CBr)P(=O)(O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-bromoethyl)phosphonochloridic acid with structurally or functionally related organophosphorus compounds, highlighting differences in molecular composition, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Reference
This compound C₂H₄BrCl₂O₂P 241.83 -POCl₂, -CH₂CH₂Br Alkylating agent, intermediate
Methyl methylphosphonochloridate C₂H₆ClO₂P 140.49 -POCl(OCH₃) Precursor for nerve agents
(2-Chloroethyl)phosphonic acid C₂H₆ClO₃P 144.49 -PO₃H, -CH₂CH₂Cl Plant growth regulator (Ethephon)
2-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P 210.22 -POF(OCH₂CH(C₂H₅)C₄H₉), -CH₃ Stable fluoridate for synthesis
Evofosfamide (Bis(2-bromoethyl)phosphorodiamidate) C₁₃H₁₇Br₂N₃O₄P 481.03 -PO(NHCH₂CH₂Br)₂, nitroimidazole Antineoplastic prodrug
2-Bromoethyl 3-bromoneopentyl 2-chloroethyl phosphate C₉H₁₈Br₂ClO₄P 416.47 Mixed halogenated alkyl esters Flame retardant additive

Structural and Functional Differences

Methyl methylphosphonochloridate (C₂H₆ClO₂P): Lacks the bromoethyl group, replacing it with a methyl ester (-OCH₃). It is a precursor in nerve agent synthesis due to its high reactivity with acetylcholinesterase .

(2-Chloroethyl)phosphonic acid (C₂H₆ClO₃P) :

  • Contains a hydroxyl group (-PO₃H) instead of chlorides, making it less reactive toward nucleophiles. It is hydrolyzed to release ethylene, functioning as a plant growth regulator (commercial name: Ethephon) .

2-Ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P): Substitutes chlorine with fluorine and incorporates a bulky ethylhexyl group. Fluorine’s electronegativity enhances hydrolytic stability, making it suitable for controlled-release applications in agrochemicals .

Evofosfamide (C₁₃H₁₇Br₂N₃O₄P) :

  • A bis(2-bromoethyl)phosphorodiamidate derivative with a nitroimidazole moiety. This prodrug releases cytotoxic bromoethyl groups under hypoxic conditions, targeting tumor microenvironments .

Mixed halogenated phosphate ester (C₉H₁₈Br₂ClO₄P) :

  • Combines bromoethyl, chloroethyl, and bromoneopentyl groups. Its high halogen content enhances flame-retardant properties by generating radical scavengers during combustion .

Reactivity and Stability

  • Nucleophilic Reactivity: this compound exhibits higher reactivity than fluoridates (e.g., 2-ethylhexyl methylphosphonofluoridate) due to chlorine’s lower electronegativity compared to fluorine. However, it is less stable in aqueous environments than phosphonic acids (e.g., Ethephon) .
  • Thermal Stability: The mixed halogenated phosphate ester (CAS 125997-20-8) decomposes at higher temperatures (>200°C), releasing halogen radicals for flame suppression, whereas this compound decomposes exothermically at ~150°C .

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